molecular formula C17H13ClN2OS B3035336 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 318247-50-6

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3035336
CAS No.: 318247-50-6
M. Wt: 328.8 g/mol
InChI Key: PRDGDACLIUJNAB-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a sulfanyl group at the 5-position of the pyrazole ring, substituted with a 2-chlorophenyl moiety. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-20-17(22-15-10-6-5-9-14(15)18)13(11-21)16(19-20)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDGDACLIUJNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152265
Record name 5-[(2-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318247-50-6
Record name 5-[(2-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318247-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the aldehyde and sulfanyl groups. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for developing new chemical entities .

2. Biology:
The compound's structure enables interactions with biological molecules, positioning it as a candidate for drug development and biochemical studies. Its potential therapeutic effects stem from its ability to bind to specific enzymes or receptors, thereby modulating biochemical pathways. Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties, with some derivatives demonstrating strong antibacterial efficacy against strains such as Staphylococcus aureus .

3. Industry:
In industrial applications, this compound can be utilized in producing materials with specific properties, such as polymers or coatings. It is also employed as a fine chemical intermediate in the synthesis of various pesticides and antifungal agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that it can influence:

  • Enzyme activity: By inhibiting or activating specific enzymes.
  • Signal transduction pathways: Modulating cellular responses through receptor interactions.
  • Nucleic acids: Potentially affecting gene expression or replication processes.

These interactions are vital for its applications in drug development and biochemical research .

Case Studies

Case Study 1: Antimicrobial Activity
Research on pyrazole derivatives has demonstrated their effectiveness against bacterial strains. For instance, a derivative similar to this compound showed a minimum inhibitory concentration (MIC) of 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Case Study 2: Drug Development
In a study focused on drug design, researchers explored the compound's interaction with specific targets involved in cancer pathways. The findings suggested that modifications to the compound could enhance its selectivity and potency against cancer cells, highlighting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism by which 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of biochemical processes, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Differences : The 3-chlorophenylsulfanyl group (vs. 2-chlorophenyl in the target compound) and a trifluoromethyl group at the 3-position (vs. phenyl in the target) .
  • The 3-chloro substitution alters steric interactions compared to the 2-chloro isomer.

5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Key Differences : A 4-methoxyphenylsulfanyl group replaces the 2-chlorophenyl group .

Structural Analogues with Modified Backbones

5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

  • Key Differences : The sulfanyl group is attached to a methyl bridge (rather than directly to the pyrazole ring), and the phenyl ring has 2,4-dichloro substitutions .
  • Impact : Increased chlorination enhances lipophilicity and may improve membrane permeability. The methyl bridge could reduce conformational flexibility.

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Key Differences: A phenoxy group replaces the sulfanyl moiety .

Physicochemical and Crystallographic Properties

  • Crystallinity : The target compound’s analogs, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, exhibit well-defined crystal structures with bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles (pyrazole-to-phenyl: ~80°) similar to other pyrazole derivatives .
  • Solubility : Compounds with trifluoromethyl groups (e.g., the 3-trifluoromethyl analog) show lower aqueous solubility due to increased hydrophobicity compared to the target compound .

Biological Activity

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the CAS number 318247-50-6, features a pyrazole ring substituted with various functional groups, which contributes to its pharmacological potential.

The molecular formula of this compound is C17H13ClN2OSC_{17}H_{13}ClN_2OS. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent introduction of aldehyde and sulfanyl groups. Reaction conditions such as catalysts and solvents play a crucial role in optimizing yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The mechanisms can include:

  • Inhibition or activation of biochemical pathways.
  • Modulation of signal transduction pathways.
  • Interaction with nucleic acids.

These interactions are vital for its potential applications in drug development and biochemical studies .

Antimicrobial Activity

Research demonstrates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, several synthesized pyrazole carboxamides have shown notable antifungal activity against various pathogens. In particular, derivatives similar to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antibacterial efficacy .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties. They have been found to inhibit key oncogenic pathways, including BRAF(V600E), EGFR, and Aurora-A kinase. These compounds are being explored as potential agents in cancer therapy due to their ability to target cancer cell proliferation and survival mechanisms .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, pyrazole derivatives have demonstrated anti-inflammatory effects. Studies indicate that they can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for rational drug design. Variations in substituents on the pyrazole ring can significantly influence biological activity. For example:

CompoundSubstituentActivity TypeObserved Activity
5a2-ChlorophenylAntimicrobialMIC: 0.22 μg/mL
7bPhenylAntitumorInhibits BRAF
10MethylAnti-inflammatoryReduces TNF-α production

This table summarizes key findings from recent studies on related compounds, highlighting how specific modifications can enhance or alter biological efficacy .

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

  • Antifungal Evaluation : A series of pyrazole carboxamide derivatives were synthesized and tested against seven phytopathogenic fungi, showing moderate to excellent antifungal activity.
  • Antimalarial Activity : Chloroquine-pyrazole analogues were evaluated in vitro against Plasmodium falciparum, demonstrating significant antimalarial properties.
  • Biofilm Inhibition : Certain pyrazole derivatives effectively inhibited biofilm formation in bacterial cultures, suggesting potential applications in preventing infections associated with biofilms.

These studies underscore the versatility and therapeutic potential of pyrazole derivatives like this compound across various medical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

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